1-(Oxiran-2-ylmethyl)pyrrolidine
Overview
Description
1-(Oxiran-2-ylmethyl)pyrrolidine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . It is characterized by the presence of an oxirane (epoxide) ring attached to a pyrrolidine ring. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Scientific Research Applications
1-(Oxiran-2-ylmethyl)pyrrolidine has several applications in scientific research:
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: While its industrial applications are limited, it is used in the production of certain specialized chemicals and materials.
Safety and Hazards
Future Directions
The pyrrolidine ring, a key feature of “1-(Oxiran-2-ylmethyl)pyrrolidine”, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The future directions in the research of this compound may involve exploring its potential applications in drug discovery and development .
Preparation Methods
The synthesis of 1-(Oxiran-2-ylmethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with epichlorohydrin under basic conditions . The reaction typically proceeds as follows:
- Pyrrolidine is dissolved in a suitable solvent, such as dichloromethane.
- Epichlorohydrin is added dropwise to the solution while maintaining the temperature at around 0°C.
- The reaction mixture is stirred for several hours at room temperature.
- The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
1-(Oxiran-2-ylmethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
- Hydrogen peroxide for oxidation.
- Lithium aluminum hydride for reduction.
- Amines or thiols for nucleophilic substitution.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-ylmethyl)pyrrolidine is primarily related to its ability to interact with biological molecules through its oxirane ring. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the structure and function of these molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(Oxiran-2-ylmethyl)pyrrolidine can be compared to other similar compounds, such as:
1-(Oxiran-2-ylmethyl)piperidine: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
1-(Oxiran-2-ylmethyl)pyrrole: Contains a pyrrole ring instead of a pyrrolidine ring.
1-(Oxiran-2-ylmethyl)azetidine: Features an azetidine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties. The pyrrolidine ring provides a different steric and electronic environment compared to other similar compounds, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-4-8(3-1)5-7-6-9-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGDZAIBNCGSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536437 | |
Record name | 1-[(Oxiran-2-yl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4122-80-9 | |
Record name | 1-(2-Oxiranylmethyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4122-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Oxiran-2-yl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(oxiran-2-yl)methyl]pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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